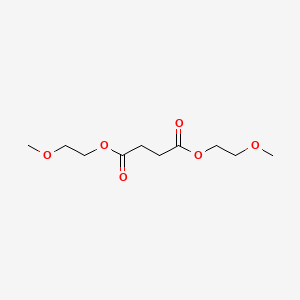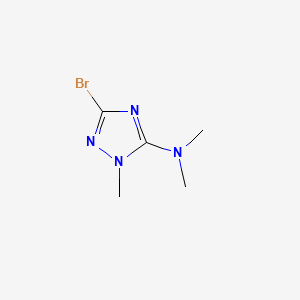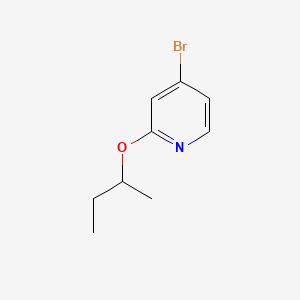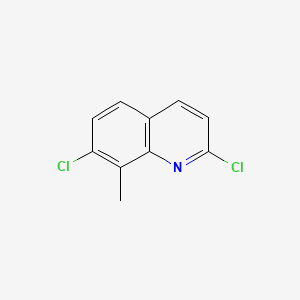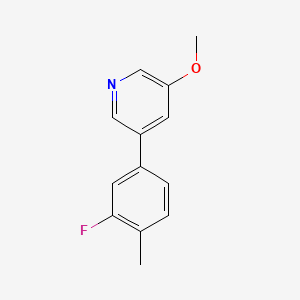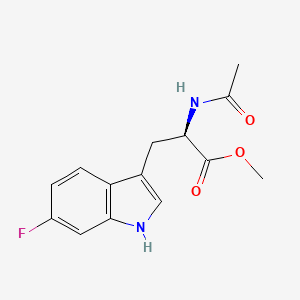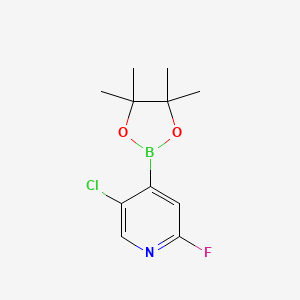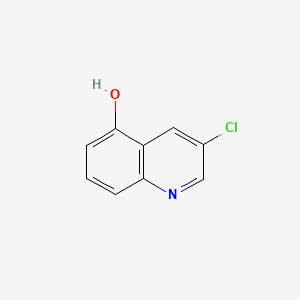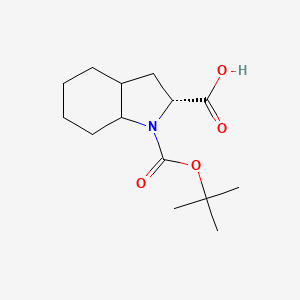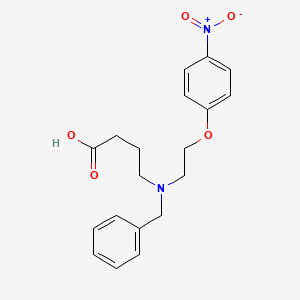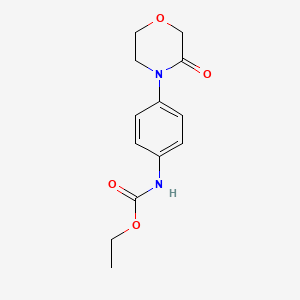
5-broMo-N-propylpyridine-3-sulfonaMide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-N-propylpyridine-3-sulfonamide is a chemical compound with the molecular formula C8H11BrN2O2S and a molecular weight of 279.15 g/mol . It is characterized by the presence of a bromine atom at the 5th position of the pyridine ring, a propyl group attached to the nitrogen atom, and a sulfonamide group at the 3rd position of the pyridine ring .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-propylpyridine-3-sulfonamide typically involves the bromination of N-propylpyridine-3-sulfonamide. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity . The product is then purified using techniques such as recrystallization or column chromatography .
化学反应分析
Types of Reactions
5-Bromo-N-propylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Major Products Formed
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of primary amines.
科学研究应用
5-Bromo-N-propylpyridine-3-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Bromo-N-propylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors . The bromine atom and sulfonamide group play crucial roles in binding to the active sites of these targets, thereby modulating their activity . The compound may inhibit enzyme activity by forming stable complexes or by interfering with substrate binding .
相似化合物的比较
Similar Compounds
5-Bromo-N-ethylpyridine-3-sulfonamide: Similar structure but with an ethyl group instead of a propyl group.
5-Bromo-N-methylpyridine-3-sulfonamide: Similar structure but with a methyl group instead of a propyl group.
5-Chloro-N-propylpyridine-3-sulfonamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
5-Bromo-N-propylpyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity . The presence of the bromine atom enhances its electrophilicity, making it a versatile intermediate in organic synthesis .
属性
CAS 编号 |
1266868-12-5 |
|---|---|
分子式 |
C8H11BrN2O2S |
分子量 |
279.152 |
IUPAC 名称 |
5-bromo-2-propylpyridine-3-sulfonamide |
InChI |
InChI=1S/C8H11BrN2O2S/c1-2-3-7-8(14(10,12)13)4-6(9)5-11-7/h4-5H,2-3H2,1H3,(H2,10,12,13) |
InChI 键 |
VNGHITJHOKCQDL-UHFFFAOYSA-N |
SMILES |
CCCC1=NC=C(C=C1S(=O)(=O)N)Br |
同义词 |
5-broMo-N-propylpyridine-3-sulfonaMide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


